FE-PE2I

Description

Significance of Dopamine (B1211576) Transporter in Neurobiological Systems

The dopamine transporter (DAT), encoded by the SLC6A3 gene in humans, is a membrane-spanning protein located primarily on the presynaptic terminals of dopaminergic neurons. Its primary function is to regulate extracellular dopamine levels by actively transporting released dopamine from the synaptic cleft back into the presynaptic neuron. wikipedia.org This reuptake mechanism is the principal means by which dopamine signaling is terminated. pnas.orgcpn.or.kr

Dopamine is a neurotransmitter involved in a wide array of crucial brain functions, including movement, cognition, mood, and reward. cpn.or.krku.dknih.gov Consequently, the DAT plays a central role in modulating these processes. pnas.orgku.dk Dysregulation or loss of dopaminergic neurons and their associated DATs is implicated in several neurological and psychiatric disorders, most notably Parkinson's disease (PD). cpn.or.krutupub.fi In PD, there is a progressive degeneration of dopaminergic neurons in the substantia nigra, leading to a reduction in striatal dopamine and DAT levels. nih.gov Imaging of DAT thus serves as a valuable biomarker for assessing the integrity of the presynaptic dopaminergic system and can be used to support the diagnosis and monitoring of such conditions. mdpi.comnih.gov The DAT is also a target for various pharmacological agents, including psychostimulants like cocaine and amphetamines, which exert their effects by interfering with dopamine transport. pnas.orgcpn.or.krku.dknih.gov

Historical Development of Dopamine Transporter Radioligands

The development of radioligands for imaging the dopamine transporter has been ongoing for many years, driven by the need for tools to study the dopaminergic system in vivo. Early radioligands for PET and SPECT imaging of DAT were often derived from the tropane (B1204802) structure, characteristic of cocaine, given cocaine's high affinity for DAT. frontiersin.orgfrontiersin.org

One of the earliest and widely used DAT radioligands was [11C]CFT (also known as [11C]WIN 35,428). mdpi.com Following this, a large number of analogs labeled with either carbon-11 (B1219553) or fluorine-18 (B77423) were synthesized and evaluated. mdpi.com These efforts aimed to develop radioligands with improved binding characteristics, selectivity, and pharmacokinetic properties for better visualization and quantification of DAT in the brain. researchgate.net

Limitations of Predecessor Radioligands, e.g., [11C]PE2I

[11C]PE2I (N-(3-iodoprop-2E-enyl)-2beta-carbomethoxy-3beta-(4-methylphenyl)nortropane) is another highly selective radioligand that was developed and utilized for PET examination of DAT. researchgate.netoup.com It demonstrated high affinity and selectivity for DAT in both animal and human studies. utupub.firesearchgate.netoup.com

Despite its favorable binding properties, a significant limitation of [11C]PE2I for widespread clinical application is the short half-life of the carbon-11 radionuclide (approximately 20 minutes). frontiersin.orgresearchgate.net This short half-life necessitates the presence of a cyclotron in close proximity to the PET scanner, limiting its use to specialized centers. frontiersin.orgresearchgate.net Furthermore, while [11C]PE2I exhibits good selectivity, some earlier radioligands, such as [11C]cocaine, had lower affinity and were not as selective for DAT, showing relatively high affinity for serotonin (B10506) (SERT) and norepinephrine (B1679862) transporters (NET) as well, which could potentially bias results. oup.com Studies also indicated that the metabolism of [11C]PE2I could produce radiometabolites that might interfere with accurate quantification of DAT binding. oup.comturkupetcentre.net

Rationale for the Development of [18F]FE-PE2I

The limitations associated with carbon-11 labeled radioligands, particularly the logistical challenges imposed by the short half-life of 11C, provided a strong rationale for the development of fluorine-18 labeled alternatives for DAT imaging. frontiersin.orgmdpi.com Fluorine-18 has a longer half-life (approximately 110 minutes), which allows for centralized production and distribution of the radiotracer to PET centers without on-site cyclotrons, thereby increasing accessibility for both research and clinical purposes. frontiersin.org

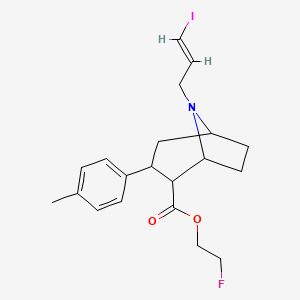

[18F]FE-PE2I ([18F]-(E)-N-(3-iodoprop-2-enyl)-2β-carbofluoroethoxy-3β-(4′-methyl-phenyl) nortropane) was developed as an analog of PE2I, specifically labeled with fluorine-18, to overcome the constraints of [11C]PE2I while retaining favorable pharmacological properties. frontiersin.orgoup.com The structural modification involved the introduction of a fluoroethoxy group. pharmasynth.eu The aim was to create a radioligand with high affinity and selectivity for DAT, suitable kinetics for PET imaging, and a metabolic profile that would minimize interference from radiometabolites. oup.comturkupetcentre.netacs.org

Research has shown that [18F]FE-PE2I is a highly selective radioligand for DAT with high affinity. oup.comturkupetcentre.netnih.gov Studies in nonhuman primates and humans have demonstrated favorable kinetic properties, including rapid uptake in the striatum, fast washout from background regions, and an early peak equilibrium. frontiersin.orgturkupetcentre.netsnmjournals.orgresearchgate.net Compared to [11C]PE2I, [18F]FE-PE2I has shown faster kinetics and a more favorable metabolic profile with less production of radiometabolites that could potentially cross the blood-brain barrier and affect quantification. oup.comturkupetcentre.netacs.org These characteristics make [18F]FE-PE2I a promising tool for quantitative PET imaging of DAT in academic research settings, offering improved logistical advantages and potentially more accurate quantification compared to some earlier radioligands. mdpi.comoup.comturkupetcentre.net

Research findings using [18F]FE-PE2I PET have demonstrated its utility in visualizing and quantifying DAT availability in the striatum and substantia nigra, regions critically involved in dopaminergic function and affected in conditions like Parkinson's disease. nih.govacs.orgsnmjournals.org Studies have shown significant differences in striatal DAT availability between patients with parkinsonian syndromes and healthy controls, highlighting its potential for differentiating these groups. nih.gov Furthermore, research has explored simplified quantification methods and optimal acquisition time windows for [18F]FE-PE2I PET, aiming to enhance its feasibility for wider application in research and potentially clinical settings. nih.govsnmjournals.org

Data from studies comparing [18F]FE-PE2I PET with [123I]FP-CIT SPECT, a commonly used clinical imaging method for DAT, have indicated that [18F]FE-PE2I PET provides excellent diagnostic differentiation, at least comparable to [123I]FP-CIT SPECT, particularly in early-stage parkinsonian syndromes. nih.gov

Here is a summary of some research findings comparing [18F]FE-PE2I PET and [123I]FP-CIT SPECT in early-stage parkinsonian syndrome patients and healthy controls:

| Region | [18F]FE-PE2I BPND (Patients vs. Controls) | [18F]FE-PE2I SUVR (Patients vs. Controls) | [123I]FP-CIT SUR (Patients vs. Controls) |

| Striatum | Significantly lower in patients (p < 0.001) nih.gov | Significantly lower in patients (p < 0.001) nih.gov | Significantly lower in patients (p < 0.001) nih.gov |

| Caudate | Significantly lower in patients (p < 0.001) nih.gov | Significantly lower in patients (p < 0.001) nih.gov | Significantly lower in patients (p < 0.001) nih.gov |

| Putamen | Significantly lower in patients (p < 0.001) nih.gov | Significantly lower in patients (p < 0.001) nih.gov | Significantly lower in patients (p < 0.001) nih.gov |

| Substantia Nigra | Significantly lower in patients (p < 0.001) nih.gov | Not consistently reported for SUVR in this context | Not typically quantified with FP-CIT SPECT in this region |

Note: BPND (Binding Potential relative to the non-displaceable compartment), SUVR (Standardized Uptake Value Ratio), SUR (Specific Uptake Ratio). Lower values indicate reduced DAT availability.

Studies have also investigated the test-retest reliability of [18F]FE-PE2I PET measurements, demonstrating good repeatability and reliability in both healthy controls and patients with Parkinson's disease, supporting its use in longitudinal studies. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C20H25FINO2 |

|---|---|

Molecular Weight |

457.3 g/mol |

IUPAC Name |

2-fluoroethyl 8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+ |

InChI Key |

HOLJKTPTYVYXQS-WTDSWWLTSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3C/C=C/I |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI |

Origin of Product |

United States |

Radiochemistry and Synthesis Methodologies for 18f Fe Pe2i

Precursor Compounds and Synthesis Pathways

The key precursor compound for the synthesis of [18F]FE-PE2I is a tosylate derivative, specifically tosylethyl-PE2I (OTsE-PE2I). nih.govmdpi.com This precursor contains a leaving group (tosylate) that is suitable for nucleophilic substitution by radioactive fluoride (B91410) ([18F]F⁻). nih.govresearchgate.net

The synthesis pathway typically involves the reaction of the tosylate precursor with [18F]fluoride in an appropriate solvent, facilitated by a phase-transfer catalyst. researchgate.netresearchgate.net

Nucleophilic Radiofluorination Reaction Mechanisms

The radiofluorination of the tosylate precursor proceeds via a nucleophilic substitution reaction, predominantly an SN2 mechanism. acs.org In this reaction, the activated [18F]fluoride anion attacks the carbon atom bearing the tosylate leaving group, resulting in the displacement of the tosylate and the formation of a carbon-fluorine bond. acs.org The success of this reaction is highly dependent on the availability of reactive, "naked" [18F]fluoride, which is typically achieved by azeotropically drying the aqueous [18F]fluoride eluted from the cyclotron and using a cryptand like Kryptofix 2.2.2 to complex potassium ions, thereby enhancing the nucleophilicity of fluoride. nih.govresearchgate.netacs.org

Reaction Conditions and Optimization Strategies

Optimization of the nucleophilic radiofluorination of the tosylate precursor is crucial for achieving high radiochemical yields and purity. Key parameters include solvent, temperature, reaction time, and the choice of eluting anion for the [18F]fluoride. researchgate.netmdpi.comnih.gov

Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). researchgate.netnih.gov Reaction temperatures are typically elevated, often around 140 °C, for a short duration, such as 5 minutes, to maximize radiochemical conversion. researchgate.netnih.gov

The method for eluting trapped [18F]fluoride from anion exchange cartridges significantly impacts the reaction efficiency and precursor stability. While potassium carbonate/Kryptofix 2.2.2 (K2CO3/K222) has been traditionally used, it can lead to precursor decomposition due to basic conditions. nih.govmdpi.com Less basic elution methods, such as using tetrabutylammonium (B224687) dihydrogen phosphate (B84403) (Bu4NH2PO4) or tetraethylammonium (B1195904) hydrocarbonate (Et4NHCO3), have shown improved precursor stability and radiochemical yields. nih.govmdpi.com

Radiolysis can be a significant factor affecting yield, especially with high starting activities. mdpi.comnih.gov Strategies to mitigate radiolysis include optimizing the amount of initial activity and potentially adding stabilizers like ascorbate (B8700270) to the reaction mixture or final product. mdpi.com

Automated Radiosynthesis and Good Manufacturing Practice (GMP) Compliance

The clinical demand for [18F]FE-PE2I necessitates automated synthesis procedures that comply with Good Manufacturing Practice (GMP) guidelines to ensure the consistent production of a sterile and pyrogen-free product. nih.govnih.gov

Automation Platforms and Modalities

Automated synthesis of [18F]FE-PE2I has been successfully implemented on various commercially available radiosynthesis modules. Platforms such as the GE TRACERLab FX2 N and Synthera®+ have been utilized for GMP-compliant production. nih.govnih.govresearchgate.net These platforms automate the key steps of the synthesis, including the trapping and elution of [18F]fluoride, the radiofluorination reaction, and the subsequent purification and formulation of the radiotracer. nih.gov

Radiochemical Yield and Molar Activity Determination

Radiochemical yield (RCY) is a critical parameter reflecting the efficiency of the radiosynthesis. Reported decay-corrected radiochemical yields for automated syntheses of [18F]FE-PE2I vary depending on the synthesis module, reaction conditions, and starting activity. Yields of around 20% were reported with earlier semi-automated methods. nih.gov More optimized automated procedures have achieved higher yields, with reports of up to 39 ± 8% on a GE TRACERLab FX2 N module and up to 62% on a Synthera®+ platform under certain conditions. nih.govresearchgate.net However, yields can decrease with higher starting activities due to radiolysis. mdpi.comnih.gov

Molar activity (Am) refers to the amount of radioactivity per mole of the radiolabeled compound at a given time. High molar activity is desirable for PET tracers to minimize the injected mass and potential pharmacological effects. mdpi.comacs.org Reported molar activities for [18F]FE-PE2I vary, with values such as 925.3 ± 763 GBq/µmol (250 ± 20 Ci/µmol) at the end of synthesis reported for automated production. nih.govnih.gov Flushing of [18F] transfer lines prior to synthesis has been shown to increase molar activity. mdpi.com

Here is a summary of reported radiochemical yields and molar activities:

| Synthesis Method/Platform | Radiochemical Yield (Decay-Corrected) | Molar Activity (EOS) | Reference |

| Semi-automated | ~20% | >98% RCP (n=4) | nih.gov |

| GE TRACERLab FX2 N (Automated) | 39 ± 8% (relative to [18F]F⁻) | 925.3 ± 763 GBq/µmol | nih.govnih.gov |

| Synthera®+ (Automated) | Up to 62% (for < 40 GBq starting activity) | Not specified in this context | nih.govresearchgate.net |

| Automated (General) | 3.4 ± 1.8% (non-decay corrected) | 240.4 ± 123.4 GBq/µmol | oup.com |

Radiochemical Purity and Stability Assessment

Radiochemical purity (RCP) is a measure of the proportion of the total radioactivity that is in the desired chemical form ([18F]FE-PE2I). High radiochemical purity is essential for accurate PET imaging and patient safety. nih.govacs.org Radiochemical purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net Reported radiochemical purity for [18F]FE-PE2I is generally high, often exceeding 95% or 98%. nih.govresearchgate.netacs.org

The stability of [18F]FE-PE2I is critical for its transportation and use. Studies have shown that the radiotracer is stable over several hours at room temperature, with reported stability of at least 6 hours. nih.govnih.gov Stability can be influenced by factors such as pH and the presence of stabilizers like ascorbate and 1-thioglycerol, which help mitigate radiolysis. mdpi.comresearchgate.net Reducing the pH to around 4.5 has also been shown to increase stability. mdpi.comresearchgate.net

Here is a summary of reported radiochemical purity and stability:

| Assessment Parameter | Result | Conditions | Reference |

| Radiochemical Purity (RCP) | >98% | Not specified in detail | researchgate.net |

| Radiochemical Purity (RCP) | >98% (n=4) | Semi-automated method | nih.gov |

| Radiochemical Purity (RCP) | >99% | Microsome mediated preparation | acs.orgacs.org |

| Radiochemical Purity (RCP) | >95% | Automated method | |

| Radiochemical Purity (RCP) | 97.1 ± 1.7% | Automated method | oup.com |

| Stability | Stable over 6 hours | Room temperature | nih.govnih.gov |

| Stability | RCP of 98% after 6 hours with 16 GBq | Optimized formulation with 0.2% 1-thioglycerol | mdpi.comresearchgate.net |

| Stability | Increased with increasing ascorbate and reduced pH | Phosphate buffer solution | mdpi.comresearchgate.net |

Quality Control Methodologies

Quality control of [18F]FE-PE2I is crucial to ensure that the final product meets the required specifications for human use, often following Good Manufacturing Practice (GMP) guidelines. researchgate.netnih.govsnmjournals.org Validated analytical methods are employed to assess various parameters of the synthesized radiotracer. nih.govresearchgate.netsnmjournals.org

Key quality control tests for [18F]FE-PE2I typically include:

Identification: Confirming the identity of [18F]FE-PE2I. This can involve verifying the radioactive half-life (expected to be within 105–115 minutes for 18F) and checking the gamma spectrum for characteristic peaks at 511 and 1022 keV. researchgate.netsemanticscholar.org Comparing the retention time of the radioactive product to an authentic reference standard of non-radioactive FE-PE2I using HPLC is also a common method for identification. researchgate.netsemanticscholar.org

Radiochemical Purity (RCP): Determining the percentage of the total radioactivity that is in the form of the desired product, [18F]FE-PE2I. HPLC with a radioactivity detector is a primary method for assessing RCP. nih.govresearchgate.netresearchgate.netsemanticscholar.org This method can also help identify and quantify radioactive impurities, such as free [18F]fluoride and other radiolabeled by-products. researchgate.netsemanticscholar.org Radiochemical purity is typically expected to be high, often exceeding 95% or 98%. nih.govresearchgate.netfrontiersin.orgoup.com

Chemical Purity: Assessing the presence and levels of non-radioactive impurities, including the precursor molecule and any by-products from the synthesis. HPLC with a UV detector is used for this purpose, comparing the chromatogram to a reference standard. researchgate.netnih.govresearchgate.netsemanticscholar.org The amount of the active substance (FE-PE2I) and impurities are determined. semanticscholar.org Limits are often set for the maximum allowable mass of FE-PE2I and impurities per patient dose. researchgate.net

Molar Activity (Specific Activity): Measuring the radioactivity per mole of the compound at a specific time (e.g., end of synthesis or time of injection). This is an important parameter for PET tracers as it relates to the concentration of the radioligand available to bind to the target. nih.govresearchgate.netnih.govsnmjournals.orgsnmjournals.orgfrontiersin.orgoup.comresearchgate.net

Appearance: Visual inspection to ensure the product is a clear and colorless solution, free from visible particulates or cloudiness. researchgate.netsemanticscholar.org

Volume: Verifying the final volume of the formulated product. researchgate.netsemanticscholar.org

pH: Measuring the pH of the final solution. researchgate.netsemanticscholar.org

Radionuclidic Purity: Confirming that the radioactivity is solely due to the desired radionuclide, 18F. This is typically assessed by measuring the radioactive half-life and examining the gamma spectrum. researchgate.netsemanticscholar.org

Bacterial Endotoxins: Testing for the presence of bacterial endotoxins to ensure the product is safe for intravenous administration. nih.govnih.gov This is often performed on a subset of batches. snmjournals.org

Sterility: Confirming that the final product is sterile. nih.govnih.gov This is also typically performed periodically. snmjournals.org

HPLC methods are central to the quality control of [18F]FE-PE2I, allowing for the determination of radiochemical and chemical purity, as well as the identification of impurities. nih.govresearchgate.netresearchgate.netsemanticscholar.org Various HPLC columns and eluent systems have been reported for the analysis of [18F]FE-PE2I and its related substances. nih.govresearchgate.netresearchgate.netsemanticscholar.org

Here is a summary of typical specifications and analytical methods for quality control:

| Test | Specifications | Analytical Methods | Reference |

| Identification ([18F]FE-PE2I) | Radioactive half-life: 105–115 min; Gamma spectrum shows 511 and 1022 keV peaks; RT matches reference standard | T1/2 measurement; Gamma spectrum; Product ID using HPLC | researchgate.netsemanticscholar.org |

| Radiochemical Purity | >95% or >98% | Radio-HPLC | nih.govresearchgate.netfrontiersin.orgoup.com |

| Chemical Purity | Limits for precursor and impurities | UV-HPLC | researchgate.netnih.govresearchgate.netsemanticscholar.org |

| Molar Activity | Reported values vary depending on synthesis method | Measured at EOS or injection time | nih.govresearchgate.netnih.govsnmjournals.orgsnmjournals.orgfrontiersin.orgoup.comresearchgate.net |

| Appearance | Clear and colorless solution | Visual inspection | researchgate.netsemanticscholar.org |

| Volume | Specified range (e.g., 32 ± 1 mL) | Visual check | researchgate.netsemanticscholar.org |

| pH | Specified range (e.g., 4.0–5.5) | pH meter | researchgate.netsemanticscholar.org |

| Bacterial Endotoxins | Specified limit | LAL test or equivalent | nih.govsnmjournals.orgnih.gov |

| Sterility | Sterile | Sterility testing | nih.govsnmjournals.orgnih.gov |

The stability of the formulated [18F]FE-PE2I product is also assessed as part of quality control to determine its shelf life. Studies have shown that [18F]FE-PE2I can be stable for several hours at room temperature, with stability potentially influenced by the formulation buffer and the amount of activity. researchgate.netnih.govnih.govresearchgate.net Ascorbate buffer has been investigated as a stabilizer. researchgate.net

Preclinical Characterization and Pharmacological Profile of 18f Fe Pe2i

In Vitro Ligand Binding and Selectivity Analysis

In vitro studies are crucial for understanding the fundamental interactions between a ligand and its target. The binding of FE-PE2I to the dopamine (B1211576) transporter and its selectivity against other monoamine transporters have been thoroughly investigated.

Dopamine Transporter Binding Affinity (Ki Values)

The binding affinity of a ligand for its target is typically expressed as the inhibition constant (Ki). For FE-PE2I, in vitro studies have demonstrated high affinity for the dopamine transporter. Reported Ki values for FE-PE2I at the DAT are in the low nanomolar range, specifically around 12 nM and 17 nM. oup.comresearchgate.netoup.comsnmjournals.org This high affinity is a key characteristic supporting its use as a PET radioligand for DAT imaging.

Receptor Selectivity Against Other Monoamine Transporters (e.g., Serotonin (B10506) Transporter, Norepinephrine (B1679862) Transporter)

Selectivity is a critical parameter for a radioligand to ensure that its binding in the brain is primarily to the intended target, minimizing off-target signals. [18F]FE-PE2I exhibits good selectivity for the DAT compared to the serotonin transporter (SERT) and the norepinephrine transporter (NET). oup.comresearchgate.netoup.com

In vitro studies have shown that FE-PE2I has significantly lower affinity for the SERT compared to the DAT. The selectivity for DAT over SERT is reported to be approximately 10,000-fold higher, with Ki values for SERT typically greater than 1 μM. oup.comresearchgate.netoup.com For PE2I, a related compound, the DAT/SERT selectivity ratio has been reported as 29.4.

The affinity of FE-PE2I for the NET has also been assessed. While some studies in rodents did not determine a specific Ki value for NET as a high concentration of a NET inhibitor showed no effect, other data for the related compound PE2I indicate a Ki of 500 nM for NET, still demonstrating considerably lower affinity than for DAT. oup.comresearchgate.netnih.gov This selectivity profile contributes to the specific visualization of DAT in imaging studies.

Table 1: In Vitro Binding Affinity (Ki) and Selectivity of FE-PE2I

| Transporter | Ki (nM) | Selectivity Ratio (vs. DAT) | Source |

| Dopamine Transporter (DAT) | 12, 17 | 1 | oup.comresearchgate.netoup.comsnmjournals.org |

| Serotonin Transporter (SERT) | > 1000 | > 80-1000 (approx. 10000x) | oup.comresearchgate.netoup.com |

| Norepinephrine Transporter (NET) | Not determined (rodent) / ~500 (for PE2I) | Lower than DAT | oup.comresearchgate.netnih.gov |

Note: Selectivity ratios are approximate based on reported Ki values.

Ligand-Dopamine Transporter Interaction Kinetics

The kinetic properties of a radioligand's interaction with its target are important for determining optimal imaging protocols and understanding the binding mechanism. The binding of FE-PE2I to the DAT involves a multi-step process.

The interaction between FE-PE2I and the dopamine transporter begins with a fast step involving the initial formation of a ligand-transporter complex. This rapid association contributes to the initial uptake of the radioligand in DAT-rich brain regions observed in in vivo studies. turkupetcentre.netacs.org

Fast Complex Formation Dynamics

In Vivo Evaluation in Animal Models

Preclinical evaluation in animal models, particularly nonhuman primates, is essential to assess the in vivo behavior of a radioligand, including its brain uptake, distribution, and kinetics under physiological conditions.

In vivo studies using nonhuman primates (such as rhesus monkeys) have demonstrated favorable properties of [18F]FE-PE2I for DAT imaging. The radioligand shows a high target-to-background ratio, indicating specific binding to DAT-rich regions like the striatum compared to areas with low DAT density. snmjournals.orgsnmjournals.orgnih.gov

[18F]FE-PE2I exhibits relatively fast washout from the brain and reaches peak equilibrium earlier than some other DAT radioligands, such as [11C]PE2I. snmjournals.orgsnmjournals.orgnih.gov Peak specific binding in the striatum and midbrain is typically reached within 20 to 40 minutes post-injection in nonhuman primates. snmjournals.org This faster kinetic profile can be advantageous for PET imaging protocols. Furthermore, [18F]FE-PE2I has shown a more favorable metabolic profile compared to [11C]PE2I, with less production of radiometabolites that could interfere with accurate quantification of DAT binding. snmjournals.orgnih.gov

In vivo studies have also shown that [18F]FE-PE2I enables the visualization and quantification of DAT not only in the striatum but also in extrastriatal regions like the substantia nigra, which is beneficial for assessing the integrity of the nigrostriatal pathway. snmjournals.org

Table 2: Summary of In Vivo Properties of [18F]FE-PE2I in Nonhuman Primates

| Property | Observation | Comparison to [11C]PE2I | Source |

| Target-to-Background | High ratio in DAT-rich regions | Favorable | snmjournals.orgsnmjournals.orgnih.gov |

| Washout from Brain | Relatively fast | Faster | snmjournals.orgsnmjournals.orgnih.gov |

| Peak Equilibrium Time | Reached within 20-40 minutes in striatum/midbrain | Earlier | snmjournals.orgsnmjournals.orgnih.gov |

| Metabolic Profile | Favorable, less interfering radiometabolites | More favorable | snmjournals.orgnih.gov |

| DAT Visualization | Striatum and Substantia Nigra | Enables extrastriatal | snmjournals.org |

Pharmacokinetics and Biodistribution in Non-Human Primates and Rodents

Preclinical evaluations in both non-human primates and rodents have provided insights into the in vivo behavior of [18F]FE-PE2I. These studies are crucial for understanding how the radioligand is absorbed, distributed, metabolized, and excreted, as well as its interaction with the target, the dopamine transporter.

Brain Uptake and Regional Distribution

Studies in non-human primates have shown that [18F]FE-PE2I demonstrates rapid uptake in the brain following intravenous injection. The distribution is heterogeneous, with the highest accumulation observed in regions rich in dopamine transporters, such as the striatum (caudate and putamen), followed by the midbrain and thalamus. Lower uptake is seen in the neocortex, and the lowest uptake is typically in the cerebellum, a region considered to have negligible DAT density and often used as a reference region for non-specific binding researchgate.netsnmjournals.orgsnmjournals.org. The brain uptake measured by PET was approximately 4-5% of the injected dose in cynomolgus monkeys researchgate.net. The rank order of radioactivity from approximately 15 minutes post-injection onwards aligns with the known distribution of DAT snmjournals.orgsnmjournals.org.

Analysis of Radiometabolite Production and Brain Permeability

[18F]FE-PE2I undergoes metabolism in vivo, resulting in the production of radiometabolites. Studies in rhesus monkeys and humans have identified the presence of radiometabolite peaks in plasma snmjournals.orgturkupetcentre.netpsu.edu. In plasma, two major radiometabolites have been observed, representing varying percentages of the total plasma radioactivity over time turkupetcentre.netpsu.edu. For instance, at 30 minutes post-administration in plasma, [18F]FE-PE2I had two major radiometabolites, a lipophilic one (20%) and a hydrophilic one (70%) turkupetcentre.net. At 20 minutes, the unchanged radioligand in plasma was around 23-26% of total radioactivity, decreasing to 11-14% at 60 minutes psu.edu. Metabolism appears similar in control subjects and certain disease states like Parkinson's disease turkupetcentre.netpsu.edu.

Compared to its analog [11C]PE2I, [18F]FE-PE2I has shown less production of radiometabolites that can potentially cross the blood-brain barrier snmjournals.orgsnmjournals.org. While some radiometabolites are present in plasma, their effect on the quantification of binding potential in the brain is considered likely to be small snmjournals.orgsnmjournals.org. In vitro studies using liver microsomes have identified several phase I radiometabolites, including those resulting from N-dealkylation and benzylic hydroxylation ntu.edu.sg. One investigated hydroxy-metabolite, [18F]FE-PE2I-OH, was shown to readily cross the blood-brain barrier and bind specifically and reversibly to the dopamine transporter in both rats and non-human primates in vitro and in vivo acs.org. However, negligible levels of this specific metabolite have been observed in NHP and human plasma following [18F]FE-PE2I injection, suggesting a minor impact on DAT imaging with [18F]FE-PE2I in patients acs.org.

Kinetics of Specific Binding and Washout from Brain Regions

[18F]FE-PE2I exhibits relatively fast kinetics in the brain turkupetcentre.net. In non-human primates, peak specific binding in DAT-rich regions like the striatum and midbrain is typically reached between 20 and 40 minutes post-injection snmjournals.org. [18F]FE-PE2I shows a faster washout from DAT-rich regions compared to [11C]PE2I snmjournals.org. The kinetics of [18F]FE-PE2I binding can be well described by a two-tissue compartment model (2TCM) using a metabolite-corrected arterial input function snmjournals.orgsnmjournals.orgturkupetcentre.net. The rate constant k4, which represents the washout from the specific binding compartment, was found to be significantly higher for [18F]FE-PE2I in the caudate and putamen compared to [11C]PE2I, correlating with its faster washout and lower binding potential (BPND) snmjournals.org. Time-stability analyses suggest that stable estimates of binding potential can be obtained with scan durations of 60 minutes or longer snmjournals.orgsnmjournals.orgsnmjournals.org.

Target Specificity and Reversibility Studies in Animal Models

Studies in animal models have confirmed the high target specificity and reversibility of [18F]FE-PE2I for the dopamine transporter.

In Vivo Displacement and Competition Assays

In vivo displacement and competition studies in animal models have demonstrated the selectivity of [18F]FE-PE2I for DAT. In cynomolgus monkeys, high accumulation of [18F]FE-PE2I in the caudate and putamen was selectively abolished by the DAT inhibitors GBR12909 or beta-CIT, but not by maprotiline, a norepinephrine transporter inhibitor researchgate.net. High doses of citalopram, a serotonin transporter inhibitor, also inhibited binding in the striatum, although the primary selectivity is for DAT researchgate.net. In displacement experiments, administration of GBR12909 after [18F]FE-PE2I injection led to a significant decrease in radioactivity in DAT-rich regions, approaching the level in the cerebellum, indicating reversible binding to DAT researchgate.netacs.org. Studies in rats also showed that [18F]FE-PE2I binding was unaffected by certain anti-Parkinsonian drugs like pramipexole (B1678040) and amantadine (B194251) at therapeutic doses, further supporting its specific binding to DAT nih.gov.

Correlation of Binding with Endogenous Dopamine Transporter Density

The regional distribution of [18F]FE-PE2I binding in the brain aligns with the known density of dopamine transporters, with highest uptake in the striatum, where DAT density is highest snmjournals.orgsnmjournals.org. Studies in animal models of Parkinson's disease, such as unilaterally 6-OHDA-lesioned rats, have utilized [18F]FE-PE2I PET imaging to assess DAT availability, showing reduced binding in the lesioned striatum researchgate.net. While direct correlation studies quantifying endogenous dopamine transporter protein levels alongside [18F]FE-PE2I binding in the same animals are less commonly detailed in the provided snippets, the consistent finding of high binding in DAT-rich regions and reduced binding in models of dopaminergic degeneration strongly supports a correlation between [18F]FE-PE2I binding and endogenous DAT density mdpi.comd-nb.infouzh.ch. The ability of [18F]FE-PE2I to detect reduced DAT availability in the striatum and substantia nigra in models of dopaminergic loss further underscores this relationship mdpi.comnih.govsnmjournals.org.

Data Table: Summary of [18F]FE-PE2I Brain Uptake and Kinetics in Non-Human Primates

| Region | Peak Uptake (% Injected Dose) | Peak Specific Binding Time (min) | Washout Rate (compared to [11C]PE2I) | Modeling |

| Striatum | 4-5% (Brain uptake) researchgate.net | 20-40 snmjournals.org, ~40 researchgate.net | Faster snmjournals.org | 2TCM turkupetcentre.net |

| Midbrain | - | 20-40 snmjournals.org, 20-30 researchgate.net | Faster snmjournals.org | 2TCM turkupetcentre.net |

| Thalamus | - | - | - | 2TCM turkupetcentre.net |

| Cerebellum | Lowest uptake researchgate.netsnmjournals.orgsnmjournals.org | - | - | Reference researchgate.netsnmjournals.orgsnmjournals.org |

Data Table: Summary of [18F]FE-PE2I Radiometabolites in Plasma (Non-Human Primates/Humans)

| Metabolite Type | Percentage of Total Plasma Radioactivity (at 30 min) | Brain Permeability | Notes |

| Lipophilic | ~20% turkupetcentre.net | Potential (less than [11C]PE2I) snmjournals.orgsnmjournals.org | One metabolite ([18F]FE-PE2I-OH) shown to cross BBB but at negligible levels in plasma acs.orgacs.org |

| Hydrophilic | ~70% turkupetcentre.net | Low | |

| Unchanged Parent | ~23-26% (at 20 min), ~11-14% (at 60 min) psu.edu | High |

Advanced Quantitative Imaging Methodologies with 18f Fe Pe2i Positron Emission Tomography

Theoretical Frameworks for Quantitative Analysis

Quantitative analysis of PET data aims to determine the concentration of the radiotracer in tissue over time, and subsequently, to estimate parameters related to the binding of the radiotracer to its target. For [18F]FE-PE2I, which targets the dopamine (B1211576) transporter, various modeling approaches can be employed.

Compartment Model Analysis (e.g., Two-Tissue Compartment Model)

Compartment models are pharmacokinetic models that describe the distribution of the radiotracer between different compartments in tissue, such as the free and non-specifically bound compartment and the specifically bound compartment. These models typically require a metabolite-corrected arterial input function.

Two-Tissue Compartment Model (2-TCM): For [18F]FE-PE2I, the 2-TCM has been found to adequately describe the time-activity curves in brain regions. turkupetcentre.netnih.govacs.orgsnmjournals.orgnih.gov This model includes parameters representing the transport of the radiotracer from plasma to the tissue, the binding to the target, and the dissociation from the target. Studies have shown that the 2-TCM provides a better fit to the tissue time-activity curves compared to a one-tissue compartment model. acs.orgsnmjournals.orgnih.gov The 2-TCM can provide estimates of parameters such as the total volume of distribution (VT), which reflects the total concentration of the radiotracer in the tissue relative to the plasma. turkupetcentre.netacs.org While the 2-TCM can be used with an arterial input function, reference tissue models are often preferred for their non-invasiveness in clinical settings. snmjournals.orgnih.gov

Image Acquisition and Processing Protocols for Preclinical and Methodological Studies

Optimized image acquisition and processing protocols are essential for obtaining high-quality and quantitatively accurate [18F]FE-PE2I PET data in both preclinical and methodological studies.

Dynamic Scan Protocols and Optimized Acquisition Durations

Dynamic PET acquisition involves continuously acquiring data over a period of time after radiotracer injection to capture the full time-course of radiotracer uptake and washout in different brain regions. This is necessary for applying kinetic and graphical models for quantitative analysis.

Typical dynamic scan protocols for [18F]FE-PE2I PET in human studies have involved acquisition durations of 75 to 93 minutes following a bolus intravenous injection. nih.govsnmjournals.orgnih.govsnmjournals.orgnih.govnih.gov Frame durations within these dynamic scans are typically shorter in the initial phase to capture the rapid uptake and then increase in duration over time. For example, a 75-minute protocol might include frames of increasing duration from 20 seconds up to 360 seconds. nih.govnih.gov

Research has focused on determining optimized acquisition durations for simplified quantification methods, such as SUVR. Studies suggest that while longer dynamic scans (e.g., 60-66 minutes) provide stable estimates for SRTM and Logan graphical analysis, shorter acquisition windows can be used for semi-quantitative measures like SUVR, particularly for clinical feasibility. acs.orgsnmjournals.orgsnmjournals.orgnih.govresearchgate.netsnmjournals.orgnih.gov An acquisition window of 25 minutes starting 16 minutes post-injection has been suggested for obtaining SUVR values that are in close agreement with BPND estimates from longer dynamic acquisitions. snmjournals.org Another study indicated that a [15-40]-min window had the lowest bias with respect to BPND, while a [50-60]-min window at pseudoequilibrium might be more feasible clinically with good discriminative power. nih.govkuleuven.be

Image Reconstruction Algorithms

Image reconstruction algorithms are used to convert the raw PET data (detected annihilation events) into cross-sectional images representing the spatial distribution of the radiotracer in the body. Iterative reconstruction algorithms are commonly used in modern PET scanners and offer advantages over older analytical methods, particularly in terms of noise reduction and image quality.

For [18F]FE-PE2I PET, reconstruction algorithms such as the SharpIR iterative algorithm (6 iterations, 24 subsets, 3.0 mm post-filter) employing time-of-flight, decay, attenuation, and scatter correction have been used. nih.gov Another study mentioned using a VuePoint HD SharpIR iterative OSEM resolution-recovery algorithm (24 iterations/6 subsets) with corrections for attenuation, scatter, and decay, and a 3 mm Gaussian post-filter. nih.govresearchgate.net Time-of-flight (TOF) information, which measures the time difference between the arrival of the two annihilation photons, can be incorporated into reconstruction algorithms to improve image quality and quantitative accuracy. nih.goveanm.orgsnmjournals.org Corrections for attenuation (absorption of photons by tissues), scatter (photons changing direction), and radioactive decay are also crucial for accurate quantification. nih.govnih.govresearchgate.netoup.com

Co-registration with Anatomical Magnetic Resonance Imaging

Co-registration of PET images with anatomical Magnetic Resonance Imaging (MRI) scans is a standard procedure in neuroimaging studies. MRI provides high-resolution anatomical information that can be used to accurately delineate brain regions of interest (VOIs) and to correct for head motion during the PET acquisition.

For [18F]FE-PE2I PET studies, T1-weighted MRI sequences are typically acquired to provide detailed anatomical images. nih.govsnmjournals.orgsnmjournals.orgnih.govoup.comd-nb.infonih.gov These MRI images are then co-registered with the PET images using software tools. nih.govresearchgate.netnih.govnih.govsnmjournals.org This co-registration allows for the accurate overlay of functional PET data onto anatomical structures, enabling precise definition of VOIs for quantitative analysis. Automated segmentation tools like FreeSurfer can be used to delineate specific brain regions (e.g., caudate, putamen, cerebellum) on the T1-weighted MR images, and these VOIs are then transformed to the PET native space for analysis. nih.govnih.govnih.gov Co-registration is also important for motion correction, where head movement detected during the dynamic PET scan can be corrected using the anatomical MRI as a reference. nih.govoup.com

Methodological Validation of Quantification Parameters

Validation of the quantitative parameters derived from [18F]FE-PE2I PET is crucial to ensure the reliability and accuracy of the measurements. This involves assessing test-retest reliability, time stability of binding estimates, the influence of radiometabolites, and comparisons with other imaging modalities.

Test-Retest Reliability and Repeatability Assessments

Test-retest reliability studies evaluate the consistency of [18F]FE-PE2I PET measurements over repeated scans in the same individuals. Good test-retest reliability is essential for using the radiotracer as a biomarker, particularly for monitoring longitudinal changes.

Studies in both healthy controls and patients with Parkinson's disease have demonstrated good repeatability and reliability of [18F]FE-PE2I PET measurements. nih.govresearchgate.netresearchgate.netnih.gov In patients with PD, absolute variability estimates in striatal regions typically range from 5.3% to 7.6%, with intraclass correlation coefficients (ICCs) between 0.89 and 0.97. nih.govresearchgate.netresearchgate.net The substantia nigra shows relatively higher absolute variability (around 11%) and a more moderate ICC (0.74), which may be attributed to lower DAT density and smaller anatomical size of the region. nih.govresearchgate.netresearchgate.net Functional subdivisions of the striatum also exhibit good repeatability and reliability, with absolute variability between 6.0% and 9.6% and ICCs from 0.76 to 0.91. nih.govresearchgate.net

Table 1: Test-Retest Reliability Estimates for [18F]FE-PE2I PET in PD Patients (Example Data based on search results)

| Region | Absolute Variability (%) | ICC |

| Caudate | 5.3 - 7.5 | 0.89 - 0.97 |

| Putamen | 5.3 - 7.5 | 0.89 - 0.97 |

| Ventral Striatum | 5.3 - 7.5 | 0.89 - 0.97 |

| Substantia Nigra | 11 | 0.74 |

| Functional Striatal Subdivisions | 6.0 - 9.6 | 0.76 - 0.91 |

Time Stability of Binding Potential (BPND) Estimates

Assessing the time stability of BPND estimates helps determine the optimal acquisition time window for quantitative analysis. Studies have investigated the stability of [18F]FE-PE2I binding over the duration of a PET scan.

Quantitative analysis of [18F]FE-PE2I binding using methods like SRTM and Logan graphical analysis has shown stable estimates of BPND with scan durations of 60 minutes or longer. turkupetcentre.netsnmjournals.orgsnmjournals.orgacs.orgpsu.edu Specifically, stable estimates (within 8% of the 93-minute value) using SRTM were obtained with approximately 66 minutes of data. snmjournals.orgpsu.edu This indicates that relatively shorter scan times can be sufficient for reliable quantification of DAT availability with [18F]FE-PE2I.

The choice of time window for simplified quantification methods like the standardized uptake value ratio (SUVR) also impacts reliability. Early SUVR measures (e.g., 15-45 minutes post-injection) have shown good reliability for simplified DAT quantification. turkupetcentre.netnih.gov Late SUVR measures (e.g., 51-81 minutes or 50-60 minutes post-injection) are also suitable for differentiating patient groups but may exhibit higher variability compared to early measures or full kinetic analysis. turkupetcentre.netkuleuven.benih.govnih.gov

Influence of Radiometabolites on Quantification Accuracy

The presence of radiometabolites in plasma or brain can potentially affect the accuracy of quantitative PET measurements if these metabolites enter the brain and contribute to the measured radioactivity.

Studies on the metabolism of [18F]FE-PE2I have identified radiometabolites in plasma. turkupetcentre.netsnmjournals.orgsnmjournals.orgacs.orgpsu.edu [18F]FE-PE2I has two major radiometabolites in plasma, representing a significant fraction of plasma radioactivity over time. turkupetcentre.net However, the effect of these radiometabolites on the quantification of [18F]FE-PE2I binding in the brain is considered likely to be small. turkupetcentre.netsnmjournals.orgsnmjournals.org Time stability analysis has indicated that stable estimation of total distribution volume can be achieved with sufficient scan durations, suggesting a limited impact of radiometabolites that might cross the blood-brain barrier. snmjournals.orgsnmjournals.org Furthermore, the parent fraction and radiometabolite composition in plasma have been reported to be similar in both PD patients and healthy controls, which is advantageous for using reference tissue models. snmjournals.orgacs.orgpsu.edu

Comparative Methodological Assessments (e.g., Positron Emission Tomography vs. Single-Photon Emission Computed Tomography)

Comparing [18F]FE-PE2I PET with other imaging modalities, particularly [123I]FP-CIT SPECT, is important for understanding its clinical utility and advantages. nih.govnih.govsnmjournals.orgnih.govresearchgate.netresearchgate.net

[18F]FE-PE2I PET offers higher spatial resolution and sensitivity compared to [123I]FP-CIT SPECT, which is the current clinical standard for DAT imaging. oup.comnih.govresearchgate.net This higher resolution can potentially allow for better visualization and quantification of DAT in regions with lower density, such as the substantia nigra. nih.govnih.gov

Head-to-head comparisons between [18F]FE-PE2I PET and [123I]FP-CIT SPECT have shown good correlation in assessing striatal DAT availability. snmjournals.orgnih.govresearchgate.net Visual interpretation of [18F]FE-PE2I PET images has demonstrated high reliability and diagnostic accuracy for conditions like idiopathic Parkinsonian syndrome, comparable or superior to [123I]FP-CIT SPECT. researchgate.netresearchgate.net Quantitative measures, such as specific binding ratios (SBR) or BPND, from both modalities correlate well. snmjournals.orgnih.gov

Table 2: Correlation of Quantitative Measures Between [18F]FE-PE2I PET and [123I]FP-CIT SPECT (Example Data based on search results)

| Region | Correlation Coefficient (r or ICC) |

| Striatum | 0.72 - 0.946 |

| Caudate | 0.65 - 0.923 |

| Putamen | 0.71 - 0.922 |

Furthermore, studies suggest that [18F]FE-PE2I PET may offer a higher effect size for discriminating between patient populations and healthy controls compared to [123I]FP-CIT SPECT, potentially allowing for smaller sample sizes in clinical trials. nih.govnih.govnih.govnih.gov Simplified quantification protocols with shorter acquisition times for [18F]FE-PE2I PET have also been found to provide diagnostic accuracy non-inferior to standard [123I]FP-CIT SPECT scans. kuleuven.benih.govresearchgate.net

Applications of 18f Fe Pe2i in Translational Neurobiological Research

Modeling Dopaminergic System Dysfunction in Preclinical Paradigms

Preclinical animal models are crucial for understanding the mechanisms of neurodegenerative diseases and evaluating potential treatments. [18F]FE-PE2I is extensively used in these models to assess dopaminergic system dysfunction.

Investigations in Animal Models of Neurodegenerative Conditions

[18F]FE-PE2I PET imaging is employed in various animal models designed to mimic neurodegenerative conditions characterized by dopaminergic deficits, such as Parkinson's disease (PD). Studies have utilized [18F]FE-PE2I in rodent models, including those induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice and 6-OHDA (6-hydroxydopamine) in rats, as well as in α-synuclein-based rat models. frontiersin.orgresearchgate.netuzh.chcriver.comnih.govsnmjournals.orgsnmjournals.orgresearchgate.net These models exhibit a loss of dopaminergic neurons, which is reflected in decreased DAT availability, quantifiable with [18F]FE-PE2I PET. frontiersin.orgresearchgate.netcriver.comnih.govsnmjournals.org

For instance, in MPTP mouse models of PD, [18F]FE-PE2I PET has shown a significant decrease in striatal DAT activity, indicated by reduced non-displaceable binding potential (BPND) values, compared to control animals. frontiersin.orgnih.govsnmjournals.org Similarly, 6-OHDA-lesioned rat models, which are widely used to simulate the unilateral dopaminergic denervation seen in PD, demonstrate reduced [18F]FE-PE2I binding in the lesioned striatum. researchgate.netcriver.comresearchgate.net These studies provide quantifiable in vivo evidence of dopaminergic degeneration in these preclinical models.

Assessment of Regional Dopamine (B1211576) Transporter Availability Alterations

[18F]FE-PE2I allows for the assessment of DAT availability in specific brain regions known to be rich in dopaminergic terminals, primarily the striatum (caudate nucleus and putamen), and also in the substantia nigra, where the cell bodies of dopaminergic neurons are located. e-mjm.orgresearchgate.netsnmjournals.orgsnmjournals.orgresearchgate.netfrontiersin.orgcriver.comnih.govresearchgate.netresearchgate.net Changes in regional DAT availability, as measured by [18F]FE-PE2I binding, serve as a sensitive biomarker for the integrity of the presynaptic dopaminergic system.

In preclinical models of PD, [18F]FE-PE2I PET consistently shows reduced binding in the striatum, correlating with the extent of dopaminergic neuronal loss. frontiersin.orgresearchgate.netcriver.comnih.govsnmjournals.org Quantitative analysis using methods like the simplified reference tissue model (SRTM) or kinetic compartment models allows for the estimation of binding potential (BPND) or specific uptake ratio (SUR), which reflect DAT density. snmjournals.orgresearchgate.netsnmjournals.org

Below is an illustrative table summarizing findings on striatal BPND changes in a preclinical model:

| Animal Model (Study Type) | Brain Region | Condition | [18F]FE-PE2I BPND (Mean ± SEM or Change %) | Citation |

| MPTP Mouse Model (PET) | Striatum | Baseline | 1.64 ± 0.18 | snmjournals.org |

| MPTP Mouse Model (PET) | Striatum | Post-MPTP Treatment | -75.30% to -88.70% change from baseline | snmjournals.org |

| MPTP Mouse Model (PET) | Striatum | Post-KM-819 Treatment | -64.60% to -81.80% change from baseline | snmjournals.org |

Note: The values represent illustrative findings from research and specific experimental details may vary between studies.

Evaluation of Pharmacological Interventions and Target Occupancy in Animal Models

[18F]FE-PE2I is a valuable tool for evaluating the efficacy of novel therapeutic compounds aimed at the dopaminergic system and for quantifying the extent to which these compounds occupy their target, the DAT.

Preclinical Studies of Novel Therapeutic Compounds

[18F]FE-PE2I PET is used in preclinical studies to assess the neurorestorative or neuroprotective effects of experimental drugs. By measuring changes in DAT availability over time, researchers can determine if a treatment can slow, halt, or even reverse the loss of dopaminergic neurons.

For example, studies investigating the potential of a novel Fas-associated factor 1 (FAF1) inhibitor, KM-819, in the MPTP mouse model of PD utilized [18F]FE-PE2I PET to monitor changes in striatal DAT activity. frontiersin.orgnih.govsnmjournals.org Results indicated that KM-819 treatment led to an improvement in decreased striatal BPND compared to untreated MPTP models, suggesting a potential protective effect on dopaminergic neurons. frontiersin.orgnih.gov [18F]FE-PE2I has also been used to evaluate cell transplantation strategies in Parkinsonian rat models, assessing the survival and function of grafted dopaminergic neurons by measuring [18F]FE-PE2I uptake in the transplanted striatum. snmjournals.org

Quantification of Drug-Induced Dopamine Transporter Occupancy

Quantifying the occupancy of DAT by a drug is essential for understanding its pharmacodynamics and determining effective doses in preclinical development. [18F]FE-PE2I can be used in occupancy studies by administering the drug and then performing a PET scan with the radioligand to see how much of the DAT binding is blocked by the drug.

Studies have demonstrated the utility of [18F]FE-PE2I in quantifying DAT occupancy by various compounds. While some studies on occupancy are performed in humans, the principle and the tracer's suitability for this purpose are established in the context of preclinical evaluation. For instance, research has investigated the DAT occupancy of compounds like modafinil (B37608) and dl-methylephedrine using [18F]FE-PE2I PET. frontiersin.orgfrontiersin.orgoup.comoup.com These studies provide quantitative data on the interaction of potential therapeutic agents or other compounds with the DAT.

Contributions to Neurotransmitter System Regulation Research

Furthermore, while highly selective for DAT, [18F]FE-PE2I can be used in multi-tracer PET studies in conjunction with radioligands targeting other components of the dopaminergic system (such as dopamine receptors or vesicular monoamine transporter 2) or other neurotransmitter systems (like serotonin (B10506) or norepinephrine (B1679862) transporters). uzh.chmdpi.comnih.gov Such multi-modal imaging approaches provide a more comprehensive understanding of the complex interplay between different neurotransmitter systems and their dysregulation in neurological and psychiatric disorders. mdpi.comnih.gov The use of [18F]FE-PE2I in these studies helps to dissect the specific contribution of DAT alterations to the observed phenotypes.

Elucidating Dopamine Reuptake Mechanisms

The dopamine transporter is the primary mechanism for clearing dopamine from the synapse, thus regulating the duration and intensity of dopaminergic signaling. nih.govoup.com [18F]FE-PE2I, as a highly selective radioligand for DAT, enables researchers to quantify the density of these transporters in specific brain regions. nih.govspringermedizin.deoup.com The binding potential (BPND) or specific uptake ratio (SUVR/SBR) derived from [18F]FE-PE2I PET scans serves as an indirect measure of the number of available DAT sites. snmjournals.orgnih.govnih.govsnmjournals.orgsnmjournals.orgnih.gov

Studies utilizing [18F]FE-PE2I have contributed to understanding how various factors can influence dopamine reuptake. For instance, research has shown that certain medications, such as sertraline (B1200038), can interact with DAT, potentially blocking the binding of [18F]FE-PE2I and affecting the measured DAT availability. springermedizin.de A study involving patients on sertraline treatment referred for [18F]FE-PE2I imaging found a significant dose-dependent reduction of [18F]FE-PE2I SBR in the caudate nucleus, consistent with sertraline's known affinity for DAT. springermedizin.de This highlights the utility of [18F]FE-PE2I PET in investigating the impact of pharmacological agents on dopamine reuptake mechanisms in vivo.

Exploration of Presynaptic Dopaminergic Pathway Integrity

The dopamine transporter is predominantly located on the axons and terminals of dopaminergic neurons, particularly those originating in the substantia nigra and projecting to the striatum (the nigrostriatal pathway). nih.govsnmjournals.org Therefore, the availability of DAT, as measured by [18F]FE-PE2I PET, is considered a reliable biomarker for the integrity of these presynaptic dopaminergic pathways. nih.govsnmjournals.org

[18F]FE-PE2I PET imaging has been widely applied in the study of neurodegenerative disorders characterized by the loss of dopaminergic neurons, such as Parkinson's disease (PD). snmjournals.orgnih.govnih.govresearchgate.netsnmjournals.orgmdpi.comsnmjournals.orgsnmjournals.orgnih.gov In PD, there is a progressive degeneration of the nigrostriatal pathway, leading to a reduction in DAT density in the striatum (caudate, putamen, and ventral striatum) and substantia nigra. nih.govsnmjournals.orgsnmjournals.orgnih.gov

Research findings using [18F]FE-PE2I PET have consistently demonstrated significantly lower striatal DAT availability in patients with PD compared to healthy controls. snmjournals.orgsnmjournals.orgsnmjournals.orgnih.gov These reductions are often more pronounced in the putamen, consistent with the typical pattern of neurodegeneration in PD. snmjournals.orgsnmjournals.orgnih.gov

Several studies have provided quantitative data on the differences in DAT availability between PD patients and healthy controls using [18F]FE-PE2I PET. The following table summarizes some representative findings on binding potential (BPND) values in key brain regions:

| Brain Region | Healthy Controls (Mean ± SD) | Parkinson's Disease (Mean ± SD) | p-value | Reference |

| Caudate | 3.68 ± 0.56 | 2.54 ± 0.79 | < 0.05 | snmjournals.orgsnmjournals.org |

| Putamen | 4.41 ± 0.54 | 1.39 ± 1.04 | < 0.05 | snmjournals.orgsnmjournals.org |

| Ventral Striatum | 3.30 ± 0.46 | 2.26 ± 0.93 | < 0.05 | snmjournals.orgsnmjournals.org |

| Substantia Nigra | 0.68 ± 0.15 | 0.46 ± 0.20 | < 0.05 | snmjournals.orgsnmjournals.org |

Note: Data extracted from referenced studies. Specific values may vary slightly depending on the study population, methodology, and quantification technique.

These data illustrate the capability of [18F]FE-PE2I PET to detect the loss of presynaptic dopaminergic terminals in PD, reflecting the compromised integrity of the nigrostriatal pathway. snmjournals.orgsnmjournals.org

Furthermore, [18F]FE-PE2I PET has been used in longitudinal studies to assess the rate of DAT decline over time in PD patients, providing a potential marker for disease progression. nih.govresearchgate.net Studies have shown that [18F]FE-PE2I measurements demonstrate good repeatability and reliability, making it suitable for monitoring longitudinal changes in DAT availability. nih.gov While striatal regions show consistent decline, changes in the substantia nigra may be less pronounced or show more variability in some studies. nih.govresearchgate.net

The ability to visualize and quantify DAT in both striatal and extrastriatal regions, such as the substantia nigra where the dopaminergic cell bodies are located, is a notable advantage of [18F]FE-PE2I PET compared to some other imaging modalities. snmjournals.org This allows for a more comprehensive assessment of the integrity of the entire nigrostriatal pathway.

Q & A

Q. What are the standard protocols for optimizing [18F]FE-PE2I PET imaging in human studies?

[18F]FE-PE2I protocols typically involve a 30–40-minute dynamic scan post-injection, with regions of interest (ROIs) focused on DAT-rich areas like the caudate, putamen, and cerebellar cortex (reference region). A bolus-plus-constant infusion method (e.g., Kbol 168–216 min) ensures steady-state binding for displacement studies. Arterial sampling is recommended for metabolite correction and input function generation .

Q. How does [18F]FE-PE2I compare to [123I]FP-CIT SPECT in clinical diagnostics?

[18F]FE-PE2I demonstrates superior selectivity for DAT over serotonin transporters, reducing susceptibility to pharmacological confounders like SSRIs. Diagnostic accuracy (ROC AUC: 0.886–0.903 in putamen) is comparable to [123I]FP-CIT SPECT (AUC: 0.891), but with shorter scan times and higher spatial resolution. However, larger cohort studies are needed to confirm these findings .

Q. What methodologies ensure reliable quantification of DAT density using [18F]FE-PE2I?

Use compartment models (e.g., simplified reference tissue model, SRTM) with PMOD or similar software for image normalization and ROI analysis. Include kinetic parameters (k3, k4) derived from in vitro binding studies to account for isomerization rates. Dynamic scans with metabolite-corrected input functions improve precision .

Advanced Research Questions

Q. How do in vitro binding kinetics explain the pharmacokinetic differences between [18F]FE-PE2I and [11C]PE2I?

Both tracers exhibit a two-step binding mechanism (fast complex formation + slow isomerization). However, [18F]FE-PE2I’s isomerization rate (ki = 0.12 min<sup>−1</sup>) is threefold slower than [11C]PE2I, leading to delayed peak specific binding in vivo. This slower on-rate reduces association efficiency, explaining its faster in vivo dissociation kinetics despite identical off-rates .

Q. What experimental designs are recommended for studying [18F]FE-PE2I-DAT binding kinetics in vitro?

Employ pseudo-first-order kinetic assays with varying ligand concentrations to derive kobs (observed rate constants). Use nonlinear regression to calculate KL (ligand-transporter affinity), ki, and k-i (isomerization constants). Validate results against in vivo PET-derived k3/k4 ratios to ensure translational relevance .

Q. How can researchers resolve discrepancies between in vitro binding data and in vivo PET pharmacokinetics?

Discrepancies often arise from differences in on-rates (ki) rather than off-rates. Use compartmental modeling (e.g., Logan plot) to correlate in vitro ki with in vivo k3. Adjust for cerebral blood flow and non-specific binding, which are absent in vitro but critical in vivo .

Q. What strategies mitigate partial volume effects in [18F]FE-PE2I PET studies of small brain regions?

Apply partial volume correction (PVC) algorithms like Müller-Gärtner or geometric transfer matrix (GTM) methods. Use high-resolution MRI co-registration to refine ROIs in DAT-sparse regions (e.g., midbrain). Validate with phantom studies to quantify recovery coefficients .

Methodological Considerations

Q. How should displacement studies with [18F]FE-PE2I be designed to assess drug-DAT interactions?

Administer test drugs (e.g., dasotraline, methylphenidate) via intravenous bolus or stepwise infusion during steady-state [18F]FE-PE2I binding. Monitor displacement kinetics (time to maximal DAT occupancy) and correlate with plasma drug levels. Use nonlinear mixed-effects modeling to account for intersubject variability .

Q. What statistical approaches are optimal for analyzing [18F]FE-PE2I PET data in neurodegenerative cohorts?

Use receiver operating characteristic (ROC) analysis to determine diagnostic cutoff values (e.g., putamen SUVR ≤1.2 for Parkinson’s disease). Apply mixed-effects models to adjust for age, disease duration, and medication status. Include longitudinal data to assess progression .

Q. How can ligand-specific biases be minimized when comparing [18F]FE-PE2I with other DAT tracers?

Conduct head-to-head studies in the same cohort using standardized imaging protocols. Normalize outcomes to a common reference (e.g., cerebellar SUVR). Perform Bland-Altman analysis to quantify agreement in DAT binding measures .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.